1,13-Diiodotridec-1-ene
Description
1,13-Diiodotridec-1-ene is a dihalogenated alkene characterized by iodine atoms at the terminal positions (C1 and C13) and a double bond at the C1 position. Its structure confers unique reactivity, particularly in nucleophilic substitutions and transition metal-catalyzed processes.
Properties
CAS No. |
87462-74-6 |
|---|---|
Molecular Formula |
C13H24I2 |
Molecular Weight |
434.14 g/mol |
IUPAC Name |
1,13-diiodotridec-1-ene |
InChI |
InChI=1S/C13H24I2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h10,12H,1-9,11,13H2 |
InChI Key |
ZJXNISAXCABCMX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC=CI)CCCCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,13-Diiodotridec-1-ene can be synthesized through various methods. One common approach involves the halogenation of tridec-1-ene using iodine in the presence of a catalyst. The reaction typically occurs under mild conditions, with the iodine atoms attaching to the terminal carbon atoms of the tridec-1-ene chain.
Industrial Production Methods: Industrial production of 1,13-Diiodotridec-1-ene often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1,13-Diiodotridec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form diiodo alcohols or diiodo ketones.
Reduction Reactions: Reduction of 1,13-Diiodotridec-1-ene can yield tridec-1-ene or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products:
Substitution: Products include tridec-1-ene derivatives with various functional groups.
Oxidation: Products include diiodo alcohols and ketones.
Reduction: Products include tridec-1-ene and other reduced forms.
Scientific Research Applications
1,13-Diiodotridec-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological labeling and imaging due to the presence of iodine atoms.
Medicine: Explored for its potential in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,13-Diiodotridec-1-ene involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and processes, making the compound useful in various applications.
Comparison with Similar Compounds
Research Findings and Limitations
The evidence highlights critical gaps in methodology and reporting that are relevant to comparative studies:
Data Integrity : emphasizes the need for rigorous structural validation (e.g., verifying the presence of substituents like Cl or I in synthesized compounds) and standardized analytical protocols .
Reproducibility: Missing Lipinski violation data or docking diagrams (as noted in ) undermines the utility of computational comparisons .
Database Limitations : and describe generic database architectures but lack chemical-specific datasets required for direct comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
